

An In-depth Technical Guide on the Theoretical Stability of 2'-Oxoquinine

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Compound of Interest

Compound Name: 2'-Oxoquinine

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Abstract: **2'-Oxoquinine**, a metabolite of the renowned antimalarial drug quinine, is of significant interest in understanding the overall pharmacological and toxicological profile of its parent compound. While extensive experimental research has been conducted on quinine and its metabolites, comprehensive theoretical studies on the stability of **2'-oxoquinine** are not widely available in the current literature. This technical guide consolidates the available computed data for **2'-oxoquinine** and outlines the established theoretical methodologies that can be employed to rigorously evaluate its stability. By examining computational approaches applied to quinine and other quinoline derivatives, this document provides a framework for future theoretical investigations into the degradation pathways and molecular stability of **2'-oxoquinine**.

Introduction

Quinine, a primary alkaloid from the cinchona bark, has been a cornerstone in the treatment of malaria for centuries. Its metabolism *in vivo* leads to the formation of several derivatives, including **2'-oxoquinine**, also known as 2'-quininone.^[1] The stability of these metabolites is crucial as it can influence their biological activity, persistence, and potential for causing adverse effects. Theoretical and computational chemistry offer powerful tools to investigate molecular stability, reaction energetics, and degradation pathways at the atomic level.^[2]

Despite the importance of quinine's metabolites, dedicated theoretical studies on the stability of **2'-oxoquinine** are sparse. This guide aims to bridge this gap by summarizing the existing

computed properties of **2'-oxoquinine** and presenting a detailed overview of the theoretical protocols that can be applied to study its stability. The methodologies are derived from computational studies on quinine and related quinoline compounds, providing a robust foundation for researchers in drug development and computational chemistry.

Computed Properties of 2'-Oxoquinine

Quantitative data on the fundamental properties of **2'-oxoquinine** has been computed and is available through databases such as PubChem. These properties provide a baseline for understanding the molecule's physicochemical characteristics.

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₃	PubChem[3]
Molecular Weight	340.4 g/mol	PubChem[3]
Exact Mass	340.17869263 Da	PubChem[3]
IUPAC Name	4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]-6-methoxy-3H-quinolin-2-one	PubChem[3]
InChI Key	CTPMRCUKNXMFRT-OCCRYCDCSA-N	PubChem[3]
Canonical SMILES	COC1=CC2=C(CC(=O)N=C2C=C1)--INVALID-LINK--O	PubChem[3]
Topological Polar Surface Area	62.1 Å ²	PubChem[3]
Complexity	731	PubChem[3]

Theoretical and Computational Protocols

To investigate the stability of **2'-oxoquinine**, a variety of computational methods can be employed. The following protocols are based on methodologies successfully applied to quinine and other quinoline derivatives.[2][4]

DFT is a robust method for determining the ground-state geometry and electronic structure of molecules.

- Software: Gaussian, ORCA, or similar quantum chemistry packages.
- Functional: A hybrid functional such as B3LYP is commonly used for organic molecules and has shown good results for quinine.[\[2\]](#)
- Basis Set: A Pople-style basis set like 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost.[\[2\]](#)
- Procedure:
 - The initial 3D structure of **2'-oxoquinine** is generated.
 - A geometry optimization is performed to find the lowest energy conformation.
 - Frequency calculations are then carried out to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).
- Key Outputs: Optimized molecular geometry, HOMO-LUMO energy gap (an indicator of chemical reactivity), molecular electrostatic potential (MEP) maps (to identify sites susceptible to electrophilic or nucleophilic attack), and vibrational frequencies.

TD-DFT is used to study the behavior of the molecule in its excited states, which is relevant for assessing photostability.

- Software: As with DFT, Gaussian or similar packages are suitable.
- Methodology: Using the optimized ground-state geometry from the DFT calculations, TD-DFT calculations are performed to determine the energies of the lowest singlet and triplet excited states.
- Key Outputs: Vertical excitation energies and oscillator strengths, which can be correlated with the UV-Vis absorption spectrum.

The stability of a molecule can be significantly influenced by the solvent. Implicit solvation models are an efficient way to account for these effects.

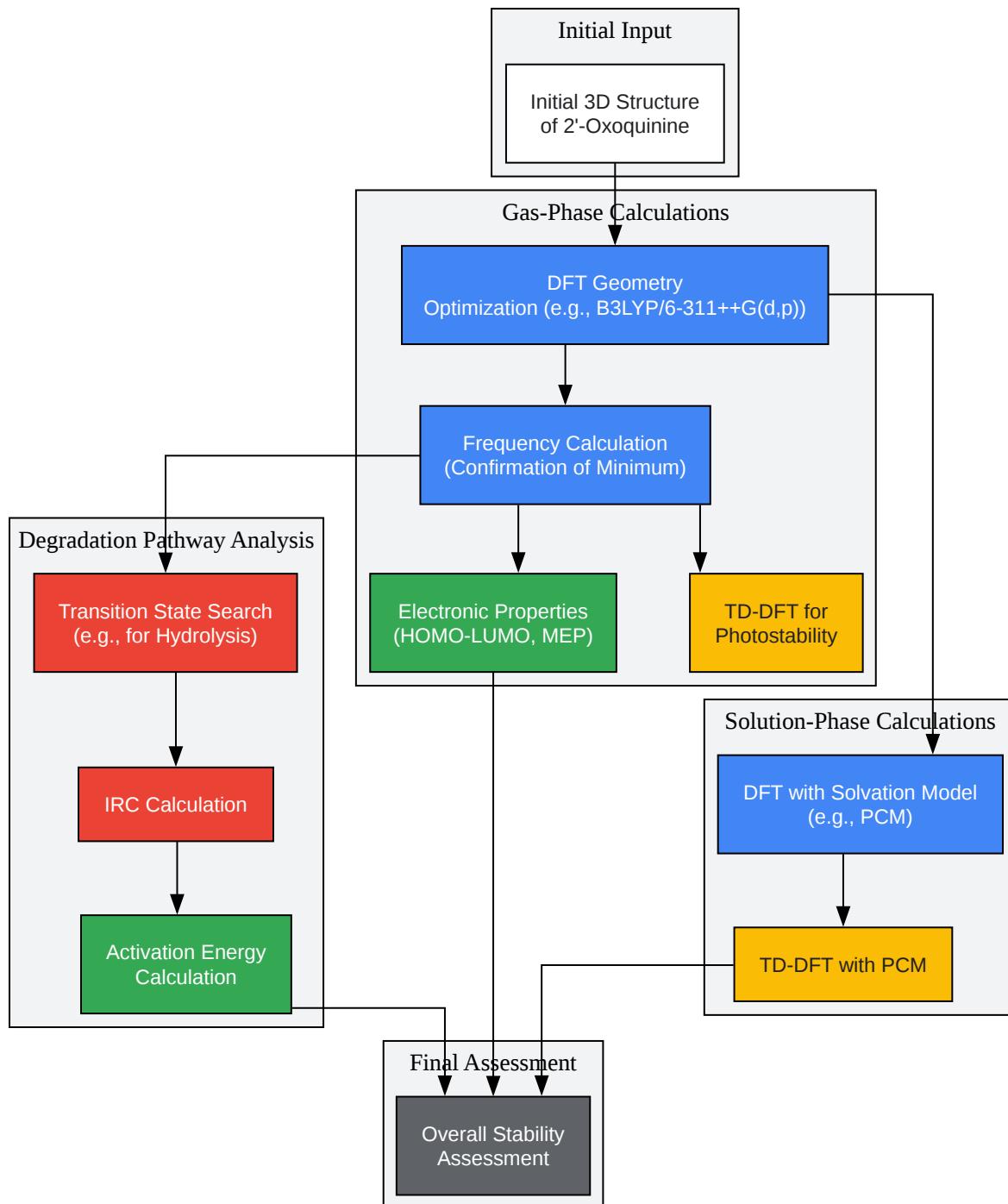
- Model: The Polarizable Continuum Model (PCM) is a widely used and effective choice.
- Procedure: The DFT and TD-DFT calculations described above are repeated, incorporating the PCM to simulate a solvent environment (e.g., water or ethanol).
- Key Outputs: Geometries, energies, and electronic properties in the specified solvent, allowing for an assessment of how the solvent impacts stability.

To study specific degradation reactions, such as hydrolysis or oxidation, the corresponding reaction pathways can be modeled.

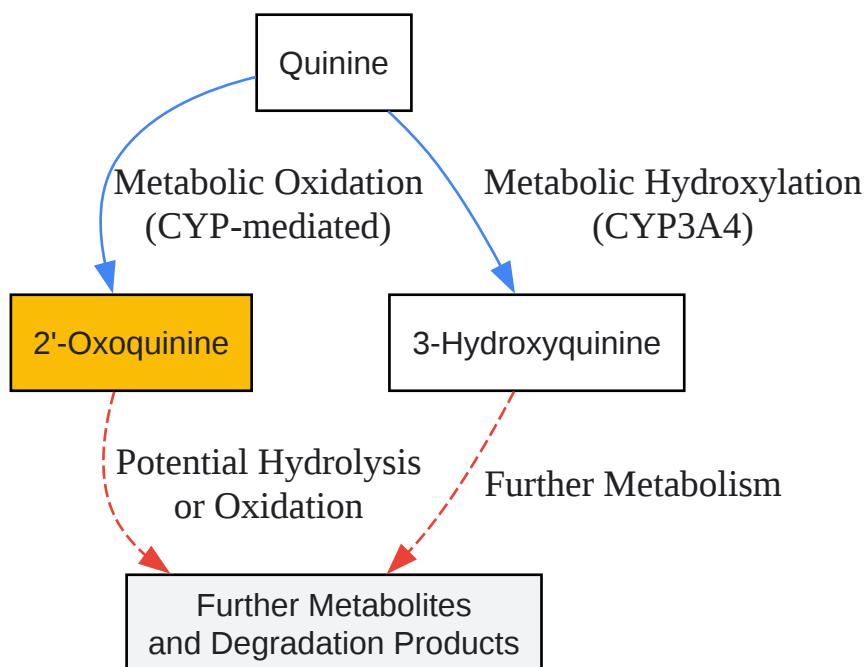
- Procedure:
 - The structures of the reactant (**2'-oxoquinine**), the proposed product(s), and any intermediates are optimized.
 - A transition state (TS) search is performed to locate the saddle point on the potential energy surface connecting the reactant and product.
 - Intrinsic Reaction Coordinate (IRC) calculations are carried out to confirm that the located TS correctly connects the desired reactant and product.
- Key Outputs: The activation energy (the energy difference between the reactant and the transition state), which provides a quantitative measure of the kinetic stability of the molecule with respect to that specific degradation pathway.

Visualizations of Theoretical Workflows and Potential Pathways

The following diagrams illustrate the logical flow of a theoretical stability study and a hypothesized degradation pathway for **2'-oxoquinine** based on the known metabolism of quinine.

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Caption: Workflow for a theoretical stability study of **2'-oxoquinine**.



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Caption: Hypothesized metabolic and degradation pathways involving **2'-oxoquinine**.

Conclusion and Future Outlook

This technical guide has synthesized the currently available computed data for **2'-oxoquinine** and detailed a comprehensive suite of theoretical protocols for assessing its stability. While direct computational studies on the stability of **2'-oxoquinine** are lacking, the methodologies outlined, which have been successfully applied to its parent compound quinine and other related molecules, provide a clear roadmap for future research.

For drug development professionals and researchers, a thorough theoretical understanding of the stability of metabolites like **2'-oxoquinine** is invaluable. Such studies can predict potential degradation products, inform on storage conditions, and provide insights into the molecule's reactivity within a biological system. It is anticipated that the application of the computational workflows described herein will yield significant insights into the chemical stability of **2'-oxoquinine**, ultimately contributing to a more complete understanding of the pharmacology of quinine. Further research in this area is strongly encouraged to fill the existing knowledge gap.

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